molecular formula C24H26N2O B11084480 N-cyclopropyl-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide

N-cyclopropyl-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide

Cat. No.: B11084480
M. Wt: 358.5 g/mol
InChI Key: ZTRBOBVGGNZMJG-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a phenyl group, and a methanophenanthridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the methanophenanthridine core, followed by the introduction of the cyclopropyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

N-cyclopropyl-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is unique due to its specific structural features, such as the cyclopropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

N-cyclopropyl-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide

InChI

InChI=1S/C24H26N2O/c27-24(25-18-9-10-18)17-8-11-20-19(13-17)21-15-6-7-16(12-15)22(21)23(26-20)14-4-2-1-3-5-14/h1-5,8,11,13,15-16,18,21-23,26H,6-7,9-10,12H2,(H,25,27)

InChI Key

ZTRBOBVGGNZMJG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC=CC=C6

Origin of Product

United States

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